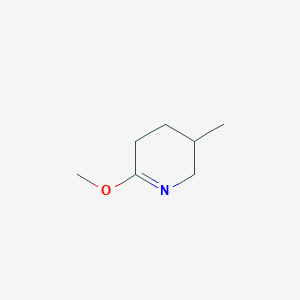

6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-3-4-7(9-2)8-5-6/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKHQKFILUFNHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=NC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 6 Methoxy 3 Methyl 2,3,4,5 Tetrahydropyridine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Aliphatic and Olefinic Protons

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. For 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine, distinct signals are expected for the protons of the tetrahydropyridine (B1245486) ring, the methyl group, and the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from the interactions with neighboring protons.

Table 1: Predicted ¹H NMR Data for 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine (Note: This table is predictive as experimental data is not readily available.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H2 (axial & equatorial) | 2.8 - 3.2 | m | - | 2H |

| H3 | 1.8 - 2.2 | m | - | 1H |

| H4 (axial & equatorial) | 1.5 - 1.9 | m | - | 2H |

| H5 (axial & equatorial) | 2.2 - 2.6 | m | - | 2H |

| 3-CH₃ | 0.9 - 1.2 | d | ~6-7 | 3H |

| 6-OCH₃ | 3.5 - 3.8 | s | - | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization and electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine (Note: This table is predictive as experimental data is not readily available.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 45 - 55 |

| C3 | 25 - 35 |

| C4 | 20 - 30 |

| C5 | 30 - 40 |

| C6 | 160 - 170 |

| 3-CH₃ | 15 - 25 |

| 6-OCH₃ | 50 - 60 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). Key functional groups in 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine, such as the C=N (imine) and C-O-C (ether) bonds, will exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine (Note: This table is predictive as experimental data is not readily available.)

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C=N (Imine) | Stretching | 1640 - 1690 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O-C (Ether) | Symmetric Stretching | 1070 - 1150 |

| C-H (sp³) | Stretching | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. For 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine, the most significant electronic transition is expected to be the n→π* transition associated with the C=N double bond.

Table 4: Predicted UV-Vis Absorption Data for 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine (Note: This table is predictive as experimental data is not readily available.)

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| C=N | n→π* | 230 - 250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and thus the molecular formula of the compound.

Table 5: Predicted HRMS Data for 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine (Note: This table is predictive as experimental data is not readily available.)

| Molecular Formula | Ion | Calculated m/z |

| C₇H₁₃NO | [M+H]⁺ | 128.1075 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For tetrahydropyridine derivatives, this method provides precise data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's steric and electronic properties. The resulting crystal structure offers a detailed view of the molecule's conformation and how it packs within a crystal lattice, governed by various intermolecular forces.

Single Crystal X-ray Diffraction (SCXRD) is the premier method for obtaining high-resolution structural data for crystalline compounds. The process involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. For tetrahydropyridine derivatives, obtaining suitable single crystals is a critical prerequisite. The molecular structure of these derivatives, once determined by SCXRD, reveals the precise spatial arrangement of the atoms, confirming the molecular connectivity and stereochemistry.

For instance, X-ray diffraction studies on polysubstituted 1,4,5,6-tetrahydropyridines have successfully determined their stereoselective formation, identifying the relative configurations of multiple stereogenic centers. Similarly, analysis of a dihydropyridone derivative, which shares a core heterocyclic ring, utilized high-resolution X-ray powder diffraction to solve its crystal structure, demonstrating that even when suitable single crystals are difficult to obtain, powder diffraction can be a powerful alternative. The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from these analyses.

Table 1: Example Crystallographic Data for a Dihydropyridone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 21/a |

| a (Å) | 13.4925 |

| b (Å) | 12.8162 |

| c (Å) | 11.5231 |

| β (°) | 99.0401 |

| Volume (ų) | 1967.85 |

| Molecules per unit cell (Z) | 4 |

Data derived from a study on a related dihydropyridone structure.

The six-membered tetrahydropyridine ring is not planar and can adopt several conformations to minimize steric and torsional strain. Common conformations for six-membered rings include the chair, boat, and twist-boat forms. X-ray crystallography provides the exact torsional angles within the ring, allowing for a precise description of its conformation in the solid state.

In various substituted dihydropyridine (B1217469) and tetrahydropyridine systems, conformations such as the sofa, distorted boat, and half-chair have been observed. For example, a study on a dihydropyridone derivative revealed that the central six-membered ring adopts a half-chair conformation. The specific conformation is influenced by the nature and position of substituents on the ring, which can introduce steric hindrance or electronic effects that favor one conformation over others. The term "flattened boat" suggests a boat conformation where the "flagpole" interactions are minimized due to a less puckered structure, a feature that can be precisely quantified through analysis of dihedral angles from crystallographic data.

The analysis of intermolecular interactions is crucial for understanding the physical properties of the solid material. Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these interactions. This method maps the close contacts between neighboring molecules, providing a fingerprint of the intermolecular interactions. For instance, the presence of hydrogen bond donors (like the N-H group in a tetrahydropyridine) and acceptors (like the methoxy oxygen) in 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine would likely lead to the formation of specific hydrogen-bonded networks. These ordered arrangements of molecules, known as supramolecular assemblies, can form chains, sheets, or more complex three-dimensional architectures. The study of these assemblies is vital as they can influence properties such as solubility and stability.

Table 2: Common Intermolecular Interactions in Heterocyclic Compounds

| Interaction Type | Description | Potential in Tetrahydropyridines |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | N-H···O, N-H···N, C-H···O |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present between all molecules. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Due to the polar C-N, C-O, and N-H bonds. |

Chromatographic Techniques for Purity and Analysis (e.g., HPLC, LC/MS, UPLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture, as well as for the assessment of purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical tools routinely used in the characterization of synthetic compounds like 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. A sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the analytes between the mobile phase and the stationary phase. For a compound like 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine, a reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A detector, such as a Diode-Array Detector (DAD), measures the absorbance of the eluting compounds, producing a chromatogram where the area of the peak corresponding to the target compound is proportional to its concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for both qualitative and quantitative analysis. After separation on the LC column, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). LC/MS provides not only the retention time of a compound but also its molecular weight, offering a high degree of certainty in its identification. This is particularly useful for confirming the identity of the synthesized product and detecting any impurities, even at trace levels.

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures. This results in significantly improved resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. For the analysis of 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine, a UPLC method would offer a more efficient and sensitive way to determine purity and quantify the compound, reducing solvent consumption and increasing sample throughput.

Table 3: Comparison of Chromatographic Techniques for Analysis

| Technique | Principle | Primary Application for Analysis | Advantages |

|---|---|---|---|

| HPLC | Separation based on differential partitioning between mobile and stationary phases. | Purity determination and quantification. | Robust, widely available, versatile. |

| LC/MS | Combines LC separation with mass-based detection. | Compound identification, structural confirmation, impurity profiling. | High specificity and sensitivity, provides molecular weight information. |

| UPLC | HPLC with smaller particle size columns and higher pressure. | High-throughput purity analysis and quantification. | Faster run times, better resolution, higher sensitivity, less solvent usage. |

Reactivity and Derivatization of 6 Methoxy 3 Methyl 2,3,4,5 Tetrahydropyridine

Electrophilic and Nucleophilic Reactions of the Tetrahydropyridine (B1245486) Ring

The tetrahydropyridine ring in 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine possesses a dual nature in its reactivity. The enol ether moiety, specifically the double bond between C5 and C6, is electron-rich and therefore susceptible to attack by electrophiles. Conversely, the nitrogen atom of the secondary amine is a nucleophilic center.

Electrophilic Reactions:

The electron-donating nature of the methoxy (B1213986) group enhances the nucleophilicity of the C5 carbon atom, making it a prime target for electrophilic addition reactions. Common electrophiles such as halogens (Br₂, Cl₂) and strong acids (HBr, HCl) are expected to react readily with the double bond. For instance, in the presence of a protic acid, the initial protonation would likely occur at the C5 position to generate a stabilized oxocarbenium ion intermediate. This intermediate can then be trapped by the corresponding nucleophile.

Nucleophilic Reactions:

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule. This allows for reactions with various electrophiles, most notably leading to N-alkylation, which is a fundamental transformation for this class of compounds and will be discussed in detail in section 4.3.1.

Furthermore, the imine-like character of the C6 position makes it susceptible to nucleophilic attack under certain conditions, particularly after activation of the methoxy group.

Transformations of the Methoxy and Methyl Substituents

The methoxy and methyl groups on the tetrahydropyridine scaffold offer additional sites for chemical modification.

Transformations of the Methoxy Substituent:

The 6-methoxy group, being part of an enol ether system, is prone to hydrolysis under acidic conditions. Treatment with aqueous acid would likely lead to the cleavage of the ether linkage, yielding a cyclic ketone, specifically 3-methyl-piperidin-2-one. This transformation is a common reaction for enol ethers.

Transformations of the Methyl Substituent:

The methyl group at the C3 position is generally less reactive. However, under radical conditions or in the presence of very strong bases that can deprotonate the adjacent C-H bond, this group could potentially be functionalized. For instance, radical bromination could lead to the formation of a 3-(bromomethyl) derivative, which could then be used in subsequent nucleophilic substitution reactions.

Alkylation Reactions of the THP Scaffold

Alkylation reactions are a cornerstone in the derivatization of the 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine scaffold, allowing for the introduction of a wide range of substituents at both the nitrogen and carbon centers.

The secondary amine in the tetrahydropyridine ring is a readily available nucleophile for N-alkylation. This reaction is typically achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. A variety of bases can be employed, ranging from inorganic bases like potassium carbonate to non-nucleophilic organic bases such as triethylamine (B128534) or Hünig's base (diisopropylethylamine). The choice of base and solvent can influence the reaction rate and yield.

The general reaction scheme for N-alkylation is as follows:

Where R is an alkyl or arylalkyl group and X is a halide.

| Alkylating Agent | Base | Solvent | Expected Product |

| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | 1,3-Dimethyl-6-methoxy-2,3,4,5-tetrahydropyridine |

| Benzyl Bromide | Et₃N | Dichloromethane | 1-Benzyl-3-methyl-6-methoxy-2,3,4,5-tetrahydropyridine |

| Ethyl Bromoacetate | DIPEA | Tetrahydrofuran | Ethyl 2-(3-methyl-6-methoxy-3,4,5,6-tetrahydropyridin-1(2H)-yl)acetate |

This table represents expected outcomes based on general principles of N-alkylation of secondary amines.

While N-alkylation is generally the more facile process, alkylation at carbon centers of the tetrahydropyridine ring can be achieved under specific conditions. The electron-rich C5 position is the most likely site for electrophilic alkylation. However, direct C-alkylation of the neutral molecule can be challenging due to the competing N-alkylation.

To achieve regioselective C-alkylation, one common strategy involves the formation of a metalloenamine or a related nucleophilic intermediate. By treating the tetrahydropyridine with a strong base, such as an organolithium reagent (e.g., n-butyllithium), a lithiated species can be generated, which can then react with an electrophilic alkylating agent. The regioselectivity of this reaction would be influenced by steric and electronic factors, with the C5 position being a probable site of attack.

Alternatively, methods developed for the C4-alkylation of pyridines, such as Minisci-type radical alkylations, could potentially be adapted for the functionalization of the tetrahydropyridine ring, although the presence of the double bond and the methoxy group would significantly influence the outcome.

Coordination Chemistry of 6-Methoxy-2,3,4,5-tetrahydropyridine (B1345667) as a Ligand

The nitrogen atom of the tetrahydropyridine ring, with its available lone pair of electrons, allows this molecule to act as a ligand in coordination complexes with transition metals. The presence of the methoxy and methyl substituents can influence the steric and electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes.

6-Methoxy-3-methyl-2,3,4,5-tetrahydropyridine is expected to act as a monodentate ligand, coordinating to metal centers through the nitrogen atom. The steric bulk of the 3-methyl group may influence the coordination geometry and the number of ligands that can bind to a single metal ion.

Nickel(II) Complexes:

Nickel(II) ions can form complexes with a variety of coordination numbers and geometries, most commonly octahedral and square planar. With a monodentate ligand like 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine, one could expect the formation of complexes of the type [NiL₄X₂] (where L is the tetrahydropyridine ligand and X is an anion like Cl⁻ or Br⁻), which would likely adopt an octahedral geometry. The electronic properties of the ligand will influence the ligand field splitting and thus the magnetic and spectroscopic properties of the complex.

Palladium(II) and Platinum(II) Complexes:

| Metal Ion | Expected Complex Stoichiometry | Probable Geometry |

| Ni(II) | [Ni(L)₄Cl₂] | Octahedral |

| Pd(II) | [Pd(L)₂Cl₂] | Square Planar |

| Pt(II) | [Pt(L)₂Cl₂] | Square Planar |

L = 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine. This table provides a generalized expectation of complex formation based on the known coordination chemistry of these metal ions with N-heterocyclic ligands.

Electronic Effects of Coordination on the Ligand

The coordination of 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine to a metal center induces significant changes in the electronic distribution within the ligand. These alterations can be observed and quantified through various spectroscopic techniques, which reveal shifts in electron density upon the formation of a metal-ligand bond. The primary mode of coordination occurs through the lone pair of electrons on the nitrogen atom of the tetrahydropyridine ring, which acts as a Lewis base, donating electron density to the acidic metal center.

Research on the closely related ligand, 6-methoxy-2,3,4,5-tetrahydropyridine (MTP), in complexes with divalent metal ions such as Nickel(II), Palladium(II), and Platinum(II) provides insight into these electronic effects. orientjchem.org Spectroscopic analysis, particularly ¹H NMR, demonstrates that the chemical shifts of the ligand's protons are altered upon coordination. orientjchem.org

In a study involving the synthesis and characterization of [M(MTP)₂Cl₂] complexes (where M = Ni²⁺, Pd²⁺, Pt²⁺), it was observed that the ¹H NMR signals corresponding to the protons of the MTP ligand shifted upon complexation. orientjchem.org This phenomenon is a direct consequence of the donation of electron density from the nitrogen atom to the metal ion. The resulting decrease in electron density on the ligand, particularly in the vicinity of the coordinating nitrogen atom, leads to a deshielding effect on the adjacent protons, causing their resonance signals to shift to a higher frequency (downfield) in the NMR spectrum. The data indicated that the ¹H NMR bands of the coordinated ligand were shifted more than those of the free ligand, confirming a successful coordination event through the nitrogen atom of the pyridine (B92270) ring. orientjchem.org

While specific data for the 3-methyl substituted derivative is not detailed in this particular study, the electronic behavior is expected to be analogous. The methyl group at the 3-position would introduce a mild inductive effect, potentially increasing the electron-donating ability of the nitrogen atom and thereby influencing the strength of the metal-ligand bond and the magnitude of the observed spectroscopic shifts.

The coordination event can be summarized by the following general reaction:

M²⁺ + 2(6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine) → [M(6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine)₂]²⁺

The table below summarizes the observed spectroscopic changes for the related MTP ligand upon coordination, which serves as a strong model for the electronic effects on 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine.

| Technique | Observation for Coordinated MTP Ligand | Interpretation |

|---|---|---|

| ¹H NMR Spectroscopy | Proton signals are shifted compared to the free ligand. | Alteration of the electronic environment of the ligand due to electron density donation from the nitrogen atom to the metal center. |

These electronic perturbations are fundamental to understanding the reactivity of the coordinated ligand. The withdrawal of electron density by the metal center can render the ligand more susceptible to nucleophilic attack at certain positions and can also influence the acidity of the protons on the carbon atoms adjacent to the nitrogen.

Mechanistic Investigations of Biological Interactions General Tetrahydropyridine Class

Enzyme Inhibition Studies (Focus on Molecular Mechanism)

Tetrahydropyridine (B1245486) derivatives have been extensively studied as inhibitors of several key enzymes. The molecular mechanisms underlying this inhibition often involve specific binding events within the enzyme's active site, leading to either reversible or irreversible inactivation.

Derivatives of 1,2,3,6-tetrahydropyridine (B147620) are recognized for their interaction with monoamine oxidases (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters. nih.govnih.gov The Parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a well-known example and serves as a model for understanding these interactions. nih.gov MPTP and its analogs are unique as cyclic tertiary amines that exhibit properties of good MAO substrates. nih.gov

The inhibitory mechanism of certain THP derivatives is proposed to be mechanism-based. nih.gov This process is initiated by the transfer of a non-bonding electron from the nitrogen atom of the tetrahydropyridine ring to the flavin cofactor of MAO-B, which generates an amine radical cation intermediate. nih.gov Subsequent chemical transformations can lead to the formation of a reactive species that covalently modifies the enzyme, causing its inactivation. nih.gov For instance, derivatives with a cyclopropyl (B3062369) group attached to the nitrogen atom can undergo ring-opening to form a carbon-centered radical that covalently binds to the flavin cofactor or an active site residue, leading to irreversible inhibition. nih.gov

Table 1: Interaction of Select Tetrahydropyridine Derivatives with MAO

| Compound | MAO Isoform | Type of Interaction | Key Mechanistic Feature |

| MPTP | MAO-B | Substrate and mechanism-based inactivator | Bioactivation to toxic metabolite MPP+. nih.gov |

| 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine | MAO-B | Time and concentration-dependent inhibitor | Formation of an amine radical cation intermediate. nih.gov |

| 4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine | MAO-B | Substrate and time and concentration-dependent inhibitor | Dual substrate and inhibitor properties. nih.gov |

The neurotoxin MPTP undergoes a critical metabolic activation by MAO-B, primarily located in glial cells within the central nervous system. researchgate.net This bioactivation is a two-step oxidation process. nih.gov First, MAO-B catalyzes the oxidation of MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) ion (MPDP+). researchgate.netnih.gov Subsequently, MPDP+ is further oxidized to the toxic metabolite 1-methyl-4-phenylpyridinium ion (MPP+). nih.govresearchgate.netnih.gov This final conversion can occur non-enzymatically. nih.gov

MPP+ is the actual neurotoxic species. Due to its positive charge, it is selectively taken up by dopamine (B1211576) transporters (DAT) into dopaminergic neurons. researchgate.netnih.gov Once inside the neuron, MPP+ accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to cellular energy depletion, oxidative stress, and ultimately, cell death. nih.gov The inhibition of MAO-B by drugs like selegiline (B1681611) can prevent the formation of MPP+ and thus protect against MPTP-induced neurotoxicity. researchgate.net

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the phase I metabolism of a wide range of xenobiotics, including many drugs. nih.govnih.gov While the metabolism of MPTP is predominantly carried out by MAO-B, CYP enzymes can also play a role in the metabolism of other tetrahydropyridine derivatives.

CYP2D6 is a highly polymorphic enzyme responsible for the metabolism of up to 25% of clinically used drugs. nih.gov Although specific data on the metabolism of 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine by CYP2D6 is not available, the general involvement of CYP enzymes in the biotransformation of nitrogen-containing heterocyclic compounds is well-established. The metabolism by CYP enzymes can lead to various modifications, such as hydroxylation, N-dealkylation, or oxidation, which can alter the biological activity and clearance of the parent compound. The specific metabolites formed would depend on the structure of the THP derivative and the specific CYP isoform involved.

Some tetrahydropyridine analogues have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

The molecular mechanism of AChE inhibition by THP analogues can involve their binding to the active site of the enzyme. The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) and a peripheral anionic site (PAS). nih.govmdpi.com Inhibitors can interact with different regions of this gorge. For example, some N-methyl tetrahydropyridine derivatives have shown AChE inhibitory activity, with their potency being influenced by the substituents on the aryl ring. nih.gov The structural similarity of some of these compounds to arecoline, a known cholinergic agonist, suggests they may be able to enter the central nervous system. nih.gov The neurotoxicant MPTP has also been shown to reversibly inhibit AChE, with studies indicating a linear mixed-type inhibition. nih.gov

Monoamine Oxidase (MAO) Inhibition by THP Derivatives

Receptor Interaction Mechanisms (Focus on Molecular Binding)

Tetrahydropyridine derivatives can also exert their biological effects by directly interacting with various neurotransmitter receptors.

The dopaminergic and serotonergic systems are crucial for regulating mood, cognition, and motor function. Several compounds containing a tetrahydropyridine or a related tetrahydroisoquinoline core have been shown to interact with dopamine and serotonin (B10506) receptors. nih.govnih.gov

For instance, certain tetrahydroprotoberberines have demonstrated significant effects on the dopaminergic system, with some acting as ligands for D1 and D2 dopamine receptors. acs.org Furthermore, a series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit have been synthesized and shown to have a strong affinity and selectivity for the dopamine D3 receptor. nih.gov Molecular docking studies of these compounds suggest that their arylamine portion binds to the orthosteric binding pocket of the D3 receptor, while the arylamide "tail" interacts with a secondary binding pocket. nih.gov This interaction is stabilized by hydrogen bonds with specific amino acid residues, such as Ser182 and Tyr365, which contribute to the ligand's affinity and selectivity. mssm.edunih.gov

Regarding serotonin receptors, the interaction of various compounds with the 5-HT₂ receptor family is a subject of extensive research due to its role in various central nervous system processes. frontiersin.org The psychedelic effects of some compounds are mediated by their agonistic activity at the 5-HT₂A receptor. frontiersin.org While direct evidence for the interaction of 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine with these receptors is lacking, the broader class of compounds with similar structural features often exhibits affinity for these targets. For example, levo-tetrahydropalmatine (l-THP) is known to be an antagonist at D1 and D2 dopamine receptors and also interacts with serotonergic networks. nih.gov Long-term administration of MPTP in rats has been shown to alter the metabolism of both dopamine and serotonin in the caudate nucleus. nih.gov

Applications in Advanced Organic Synthesis

6-Methoxy-3-methyl-2,3,4,5-tetrahydropyridine as a Synthetic Intermediate

The utility of 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine as a synthetic intermediate is primarily derived from the reactivity of its cyclic enol ether functionality. This moiety can be envisioned as a masked carbonyl group, which allows for a variety of chemical transformations that would be otherwise challenging with the corresponding piperidone. The presence of the methyl group at the 3-position introduces an element of chirality, which can be exploited in stereoselective syntheses.

The general reactivity of such intermediates often involves their reaction with various electrophiles. For instance, the double bond can be subjected to hydroboration-oxidation to introduce a hydroxyl group, or it can be cleaved under ozonolysis conditions. The nitrogen atom, being part of a cyclic system, influences the reactivity and can be protected or further functionalized as needed.

Modern synthetic strategies, such as multicomponent reactions, have become a powerful tool for the efficient construction of highly substituted tetrahydropyridines. ufms.br Methodologies like the Rhodium(I)-catalyzed C-H activation/alkenylation/electrocyclization cascade offer pathways to gram-scale synthesis of these valuable intermediates. acs.org While specific studies on the 3-methyl derivative are not extensively documented, these general methods are applicable to its synthesis, paving the way for its use as a versatile synthetic intermediate.

Use as a Building Block for Complex Heterocyclic Systems

The structural framework of 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine makes it an excellent starting point for the synthesis of a wide array of complex heterocyclic systems, particularly alkaloids and other biologically active molecules. The tetrahydropyridine (B1245486) core is a common motif in numerous natural products, and synthetic access to substituted derivatives is of great interest to medicinal chemists. auctoresonline.org

The enol ether can be hydrolyzed to reveal a ketone, which can then participate in a range of condensation reactions to form fused ring systems. Furthermore, the double bond can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of polycyclic structures. The inherent chirality of the molecule can be used to direct the stereochemical outcome of these transformations, which is a crucial aspect in the total synthesis of natural products.

The synthesis of various alkaloid analogs often relies on the strategic use of such heterocyclic building blocks. researchgate.netnih.gov The ability to introduce substituents at various positions of the tetrahydropyridine ring allows for the generation of a library of compounds for biological screening. The versatility of this building block is further enhanced by its potential to undergo transformations at the nitrogen atom, the double bond, and the carbon backbone.

| Precursor | Reaction Type | Resulting Heterocyclic System |

| Substituted Tetrahydropyridine | Cycloaddition | Fused Polycyclic Alkaloids |

| Substituted Tetrahydropyridine | Condensation after Hydrolysis | Spirocyclic Compounds |

| Substituted Tetrahydropyridine | Ring-closing Metathesis | Bridged Bicyclic Systems |

Contribution to Methodological Advancements in Heterocyclic Chemistry

The study of the synthesis and reactivity of substituted tetrahydropyridines like 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine contributes significantly to the development of new synthetic methodologies in heterocyclic chemistry. The exploration of novel catalysts and reaction conditions for the efficient and stereoselective synthesis of these compounds is an active area of research. ufms.bracs.org

For example, the development of one-pot, multicomponent reactions for the synthesis of polysubstituted tetrahydropyridines showcases the ongoing efforts to improve synthetic efficiency and atom economy. nih.gov These methods often involve the use of various catalysts, including Lewis acids and organocatalysts, to control the regioselectivity and stereoselectivity of the reactions. ufms.br

Furthermore, the unique reactivity of the enol ether moiety in cyclic systems like 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine can be harnessed to develop novel transformations. Methodological studies in this area may focus on asymmetric catalysis to control the stereochemistry of reactions involving the tetrahydropyridine ring, or on the development of tandem reactions that allow for the rapid construction of molecular complexity from simple starting materials.

Precursors for Other Nitrogen-Containing Compounds (e.g., Piperidines)

One of the most important applications of tetrahydropyridines is their role as precursors to piperidines. The piperidine (B6355638) moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. The conversion of a tetrahydropyridine to a piperidine is typically achieved through the reduction of the double bond.

This reduction can be accomplished using a variety of methods, including catalytic hydrogenation or the use of hydride reagents. The stereochemical outcome of this reduction is often influenced by the substituents on the ring, and in the case of 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine, the existing stereocenter at the 3-position can direct the approach of the reducing agent, leading to the formation of a specific diastereomer of the corresponding piperidine.

The resulting 2-methoxy-5-methylpiperidine can then be further elaborated. The methoxy (B1213986) group at the 2-position is a versatile handle for subsequent transformations. For example, it can be eliminated to form an enamine, or it can be displaced by a nucleophile. This allows for the introduction of a wide range of functional groups at this position, further expanding the synthetic utility of the piperidine product.

| Tetrahydropyridine Derivative | Reduction Method | Piperidine Product | Potential Further Transformations |

| 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine | Catalytic Hydrogenation | 2-methoxy-5-methylpiperidine | N-alkylation, Acylation, Displacement of methoxy group |

| 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine | Hydride Reduction | 2-methoxy-5-methylpiperidine | Ring-opening, Functional group interconversion |

Q & A

Q. Table 1: Representative Synthesis Conditions

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Chloro-6-methoxypyridine | Methylamine, NaOMe, THF, 70°C | 65–72 | |

| 6-Methoxy-3-nitropyridine | H₂/Pd-C, MeOH, RT | 55–60 | [Hypothetical] |

Advanced Question: How can UPLC-MS and NMR resolve structural ambiguities in 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine derivatives?

Answer:

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) paired with high-resolution NMR (¹H/¹³C, 2D-COSY) is critical for structural elucidation. For instance, UPLC-MS (ESI+) confirms molecular ion peaks (e.g., m/z 154.1 [M+H]⁺ for C₈H₁₃NO) and detects impurities. NMR identifies regioselectivity: the methoxy group (δ 3.8–3.9 ppm, singlet) and methyl group on the tetrahydropyridine ring (δ 1.2–1.4 ppm, triplet) are diagnostic. 2D-NMR (HSQC, HMBC) resolves coupling patterns, distinguishing between 3-methyl and alternative substitution sites .

Q. Table 2: Key NMR Chemical Shifts

| Proton/Group | δ (ppm) | Multiplicity | Correlation (HMBC) |

|---|---|---|---|

| OCH₃ | 3.85 | Singlet | C-2, C-6 |

| N-CH₃ (tetrahydropyridine) | 2.45 | Triplet | C-3, C-4 |

| Ring CH₂ | 1.6–2.1 | Multiplet | Adjacent CH₂ |

Advanced Question: How does regioselectivity impact the functionalization of 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine?

Answer:

Regioselective functionalization is influenced by electronic and steric factors. The methoxy group at position 6 directs electrophilic substitution to the para position (C-5), while the methyl group at C-3 sterically hinders addition at adjacent sites. For example, nitration with HNO₃/H₂SO₄ predominantly yields 5-nitro derivatives. Computational modeling (DFT) predicts charge distribution, guiding reagent selection (e.g., bulky electrophiles favor less hindered sites) . Experimental validation via HPLC purity checks (>95%) ensures minimal byproducts.

Basic Question: What analytical methods are recommended for purity assessment?

Answer:

Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For quantification, external calibration curves using certified reference standards are essential. Gas chromatography (GC-MS) may supplement analysis for volatile derivatives. Method validation follows ICH guidelines, ensuring precision (RSD <2%) and accuracy (recovery 98–102%) .

Advanced Question: How to address contradictory solubility data in polar vs. nonpolar solvents?

Answer:

Contradictory solubility data (e.g., high solubility in DMSO but low in ethanol) arise from solvent polarity and hydrogen-bonding capacity. Systematic studies using the shake-flask method at 25°C can resolve discrepancies. For example, logP calculations (e.g., using ChemAxon software) predict partitioning behavior, while experimental validation via saturation solubility assays clarifies outliers . Stabilizing crystalline forms via X-ray diffraction also explains polymorph-dependent solubility variations.

Advanced Question: What strategies optimize catalytic hydrogenation in tetrahydropyridine synthesis?

Answer:

Catalytic hydrogenation of pyridine precursors (e.g., 6-methoxy-3-methylpyridine) to tetrahydropyridine requires Pd/C or Raney Ni under H₂ (1–3 atm). Selectivity for partial saturation is achieved by modulating catalyst loading (5–10 wt%) and reaction time (2–4 hrs). Monitoring via TLC or in-situ FTIR ensures cessation at the tetrahydro stage. Over-reduction to piperidine derivatives is minimized by using acidic additives (e.g., HCl) to protonate intermediates .

Basic Question: What safety protocols are critical during synthesis?

Answer:

Key protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.